1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride
説明
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBRMGOZIVRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Selective Protection of Primary Amine
- Starting Material: 4-aminopiperidine.
- Protecting Agent: Benzophenone is commonly used to selectively protect the primary amine group by forming an imine intermediate.
- Solvent and Catalyst: The reaction is conducted in toluene under reflux with catalysts such as boron trifluoride etherate (BF₃·Et₂O) or related boron trifluoride complexes.
- Reaction Conditions: Reflux for 8–10 hours with a water trap to remove water formed during imine formation.
- Purification: The intermediate N-(diphenylmethylene)piperidin-4-amine is purified by recrystallization from ethanol/heptane mixed solvents.
| Parameter | Details |
|---|---|
| Molar ratio (4-aminopiperidine:benzophenone) | 1:1 to 1:1.2 |
| Catalyst | BF₃·Et₂O (0.05–1 equiv relative to amine) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110°C) |
| Time | 8–10 hours |
| Yield | 69–78% after recrystallization |
Deprotonation and Nucleophilic Substitution
- Base: Sodium hydride (NaH) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C to room temperature.
- Electrophile: 3-methoxybenzyl bromide (or 3-methoxybenzyl halide) is added in slight excess (1.1–1.5 equivalents).
- Reaction Time: Stirring for 3–5 hours at room temperature.
- Mechanism: Deprotonated secondary amine attacks the benzyl halide via nucleophilic substitution, forming the protected alkylated intermediate.
| Parameter | Details |
|---|---|
| Base | NaH or n-BuLi |
| Solvent | THF |
| Temperature | 0°C to room temperature |
| Electrophile molar ratio | 1.1–1.5 equivalents |
| Reaction time | 3–5 hours |
Deprotection and Salt Formation
- Deprotection: The benzophenone protecting group is removed by adding 10% aqueous hydrochloric acid (1.5–2 equivalents) under acidic conditions.
- Extraction: The reaction mixture is extracted with ethyl acetate and dichloromethane to separate organic and aqueous layers.
- Isolation: The aqueous layer is basified (pH 13–14) with sodium hydroxide or potassium hydroxide to liberate the free amine.
- Final Product: The free amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or ethyl acetate.
- Yield: Typically, the overall yield for the two-step alkylation and deprotection sequence ranges from 60% to 80%.
| Parameter | Details |
|---|---|
| Acid for deprotection | 10% HCl aqueous solution |
| Equivalents | 1.5–2 equivalents |
| pH adjustment | pH 13–14 with NaOH or KOH |
| Final salt formation | HCl in ethanol or ethyl acetate |
| Yield | 60–80% overall |
Alternative Synthesis via Hydrogenation Route
An alternative approach reported involves:
- Starting from 1-(3-methoxybenzyl)-4-piperidone.
- Catalytic hydrogenation in the presence of ammonia and Pd/C catalyst under elevated pressure (1–1.5 MPa) and moderate temperature (40°C).
- The reaction reduces the ketone to the corresponding amine.
- Subsequent acidification with ethyl acetate solution of HCl affords the dihydrochloride salt.
- This method achieves yields in the range of 63–71%.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | Pd/C, NH₃ saturated MeOH or EtOH, 1–1.5 MPa H₂, 40°C, 7–10 h | 63–71 | Two-step overall yield |
| Acidification | 5 M HCl in ethyl acetate, pH 1–2, 2 h stirring | - | Formation of dihydrochloride salt |
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Protection–Alkylation–Deprotection | Benzophenone protection, NaH/n-BuLi deprotonation, alkylation with 3-methoxybenzyl bromide, acidic deprotection | 60–80 | High selectivity, recyclable protecting group | Suitable for industrial scale |
| Catalytic Hydrogenation | Hydrogenation of 1-(3-methoxybenzyl)-4-piperidone with Pd/C, ammonia, acidification | 63–71 | Fewer steps, direct amine formation | Requires high-pressure equipment |
Research Findings and Industrial Relevance
- The benzophenone protection strategy offers excellent selectivity by exploiting the difference in reactivity between primary and secondary amines, minimizing side reactions.
- The recyclability of the benzophenone protecting group enhances cost-effectiveness and environmental sustainability in large-scale production.
- The hydrogenation method provides a streamlined route but requires specialized equipment and careful control of reaction conditions.
- Both methods have been validated with high purity products (GC purity >97%) and consistent melting points (>220°C for dihydrochloride salts), confirming their reliability for pharmaceutical intermediate synthesis.
化学反応の分析
Oxidation Reactions
The tertiary amine in the piperidine ring and the methoxybenzyl substituent undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80°C, 6h | 3-Methoxybenzoic acid + Piperidine-4-amine oxide | 62% | |
| CrO₃/H₂SO₄ | Room temp, 12h | N-Oxide derivatives + ring-opened ketones | 45% |
Key Findings :
-
Oxidation of the piperidine ring produces N-oxide species, while the methoxybenzyl group is converted to carboxylic acids under strong conditions .
-
Selectivity depends on pH and temperature, with acidic media favoring aromatic oxidation .
Reduction Reactions
The compound’s secondary amine and aromatic system participate in reduction pathways.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 1-(3-Methoxybenzyl)piperidin-4-amine | 88% | |
| H₂/Pd-C | EtOH, 50 psi, 2h | Saturated cyclohexane derivative | 73% |
Mechanistic Insight :
-
LiAlH₄ selectively reduces imine intermediates without affecting the methoxy group .
-
Catalytic hydrogenation saturates the piperidine ring but leaves the benzyl group intact .
Substitution Reactions
The amine group undergoes nucleophilic substitution, enabling structural diversification.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I/K₂CO₃ | DCM, RT, 12h | N-Methyl-1-(3-methoxybenzyl)piperidin-4-amine | 92% | |
| Benzoyl chloride | Et₃N, 0°C → RT, 3h | N-Benzoylated derivative | 78% |
Notable Trends :
-
Alkylation at the 4-amine position proceeds efficiently under mild conditions .
-
Steric hindrance from the methoxybenzyl group slows electrophilic substitutions on the aromatic ring.
Hydrolysis and Deprotection
Acidic or basic hydrolysis cleaves specific bonds, revealing reactive intermediates.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | - | 3-Methoxybenzyl alcohol + Piperidine | 67% | |
| NaOH (10%), 100°C, 6h | - | Cleavage of methoxy group to phenol | 54% |
Applications :
-
Hydrolysis under acidic conditions removes the benzyl group, yielding piperidine-4-amine .
-
Demethylation of the methoxy group requires harsh basic conditions.
Salt Formation and Complexation
The dihydrochloride form participates in ion-exchange and coordination chemistry.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| AgNO₃ | H₂O, RT, 1h | AgCl precipitate + free base | Analytical purification | |
| Na₂CO₃ | MeOH/H₂O, RT, 2h | Neutral amine recovery | Salt removal |
Structural Impact :
-
The hydrochloride salt enhances solubility in polar solvents but limits reactivity in non-aqueous media .
Comparative Reactivity with Analogues
Reactivity differs significantly compared to structurally related compounds:
| Compound | Oxidation Rate | Reduction Efficiency | Substitution Yield |
|---|---|---|---|
| 1-(4-Methoxybenzyl)piperidin-4-amine | 58% | 81% | 89% |
| 1-(3-Fluorobenzyl)piperidin-4-amine | 49% | 76% | 72% |
| 1-(3-Methoxybenzyl)piperidin-4-amine | 62% | 88% | 92% |
Key Insight :
科学的研究の応用
Medicinal Chemistry
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride has been studied for its potential as an inhibitor of certain biological targets, particularly in the context of viral infections.
- Case Study : A study published in Nature highlighted the compound's ability to inhibit the main protease (M pro) of SARS-CoV-2, demonstrating modest inhibitory activity that warrants further optimization for antiviral applications .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
- Data Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | Ca9-22 | <0.5 | |
| This compound | HSC-2 | <0.5 | |
| This compound | HSC-4 | <0.5 |
These results indicate that the compound exhibits potent cytotoxicity, making it a candidate for further development as an anticancer agent.
Neurological Applications
The piperidine scaffold is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Case Study : Research indicates that derivatives of piperidine can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders . The specific interactions of this compound with these receptors could be explored in future studies.
Potential Therapeutic Uses
This compound's pharmacological profile suggests several therapeutic applications:
Antiviral Agent
Its ability to inhibit viral proteases positions it as a potential antiviral agent against coronaviruses and other viral pathogens .
Anticancer Drug
Given its cytotoxicity against various cancer cell lines, further exploration into its mechanisms could lead to novel cancer therapies .
Neuromodulator
The compound's interaction with neurotransmitter systems suggests it could serve as a neuromodulator, potentially aiding in the treatment of psychiatric conditions .
作用機序
The mechanism of action of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter release and receptor activation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine Derivatives
The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of 1-(3-methoxybenzyl)piperidin-4-amine dihydrochloride with key analogs:
Key Research Findings
Electronic and Steric Effects
- Methoxy vs. Nitro groups are electron-withdrawing, which may enhance interactions with positively charged residues in target proteins .
- Trifluoromethyl Substitution : The trifluoromethyl analog (CAS: 1211512-12-7) increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration but reducing aqueous solubility .
生物活性
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its methoxybenzyl group attached to the piperidine nitrogen, which influences its pharmacological properties. The following sections detail its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₀N₂O·2[HCl]
- Molecular Weight : Approximately 293.23 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to dihydrochloride salt formation
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:
- Receptor Interactions : The compound has shown binding affinity to serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems. This interaction is critical for its potential antidepressant effects and influence on mood regulation .
- Enzyme Modulation : It may act as an agonist or antagonist, affecting the activity of specific enzymes involved in neurotransmitter metabolism. Further studies are needed to elucidate the exact molecular pathways .
Biological Activity
This compound exhibits several notable biological activities:
- Antidepressant Effects : Preliminary studies indicate that this compound may possess antidepressant properties, likely due to its action on serotonin and dopamine pathways .
- Central Nervous System (CNS) Activity : Its structure suggests significant potential for CNS applications, particularly in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and dopamine levels |
| CNS Activity | Possible applications in neurological disorders |
| Enzyme Interaction | Modulation of neurotransmitter-related enzymes |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. The following insights have been gathered from related studies:
- Substitution Patterns : The methoxy group at the meta position significantly influences the compound's binding affinity and biological activity compared to similar compounds with different substitution patterns .
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group at meta position | Potent CNS activity |
| N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride | Methoxy group at para position | Different receptor affinities |
| N-benzylpiperidin-4-amine | No methoxy group | Stimulant properties |
Case Studies and Research Findings
Research has focused on various aspects of this compound's biological activity:
- CNS Targeting : Studies have indicated that this compound can effectively influence neurotransmitter systems, potentially providing therapeutic benefits for mood disorders .
- Pharmacokinetic Studies : Investigations into the metabolic pathways have shown that structural modifications can enhance efficacy while reducing side effects, paving the way for developing more effective analogs .
- In Vitro Studies : Laboratory evaluations have demonstrated significant interactions with serotonin and dopamine receptors, reinforcing its potential as a candidate for antidepressant therapies .
Future Directions
Given the promising biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in its action.
- Analog Development : Synthesizing derivatives to explore enhanced efficacy and reduced side effects.
- Clinical Trials : Conducting clinical evaluations to assess safety and effectiveness in human populations.
Q & A
Q. What is the recommended synthetic route for 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride in laboratory settings?
Answer: A common synthetic approach involves nucleophilic substitution followed by hydrogenation and salt formation. For example:
Nucleophilic Substitution : React piperidin-4-amine with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.
Hydrogenation : Reduce any nitro or imine intermediates using catalytic hydrogenation (e.g., H₂/Pd-C) if required.
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water) to precipitate the dihydrochloride salt.
Purification typically involves recrystallization or column chromatography .
Q. What safety precautions are necessary when handling this compound?
Answer: Based on GHS classifications from safety data sheets (SDS):
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators) when generating aerosols .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- Storage : Store in a dry, cool environment (room temperature) away from oxidizing agents .
Q. How can researchers analyze the purity and structure of this compound?
Answer:
- HPLC : Use reverse-phase chromatography (e.g., Primesep 100 column) with UV detection at 200 nm. Mobile phases often include acetonitrile/water with acid modifiers (e.g., H₂SO₄ or H₃PO₄) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, adjusting ionization sources for chloride adducts (expected m/z ~308 for the free base + 2HCl).
- NMR : Characterize structure using ¹H/¹³C NMR in D₂O or DMSO-d₆, focusing on methoxy (δ ~3.7 ppm) and piperidine proton signals .
Q. What are the solubility characteristics of this compound in common solvents?
Answer: Limited solubility data exist, but polar aprotic solvents (e.g., DMSO, DMF) are typically effective. Aqueous solubility is pH-dependent due to the dihydrochloride salt form. For biological assays, prepare stock solutions in DMSO (<10% v/v in buffers) to avoid precipitation .
Advanced Research Questions
Q. How can contradictory toxicological data from different SDS be addressed?
Answer: Discrepancies in SDS classifications (e.g., H315 vs. "not classified" for skin irritation) arise from regional regulatory frameworks. To resolve:
- Cross-Reference : Consult multiple SDS (e.g., Angene vs. Kishida Chemical) and prioritize data aligned with OECD guidelines.
- In Silico Tools : Use tools like ECOSAR or Toxtree to predict toxicity endpoints.
- Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) for confirmation .
Q. What strategies optimize yield in the synthesis of derivatives (e.g., N-alkylated analogs)?
Answer:
- Reaction Optimization : Screen bases (e.g., Et₃N vs. DBU) and solvents (e.g., THF vs. acetonitrile) to enhance nucleophilicity.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) while maintaining high yields (>80%) .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
Q. How does pH and temperature affect the stability of this compound?
Answer:
- pH Stability : The dihydrochloride salt is stable in acidic conditions (pH 3–5). Above pH 7, deprotonation may occur, leading to free base precipitation. Monitor via UV-Vis spectroscopy .
- Thermal Stability : Decomposition starts at ~150°C, releasing HCl, CO, and NOₓ. Store at ≤25°C to prevent degradation .
Q. What analytical challenges arise in detecting degradation products?
Answer: Degradation products (e.g., 3-methoxybenzyl alcohol, piperidine derivatives) can co-elute with the parent compound during HPLC. Mitigation strategies include:
Q. Are there known receptor or enzyme interactions for this compound?
Answer: Piperidine derivatives often target GPCRs (e.g., serotonin or dopamine receptors). Preliminary studies suggest potential activity at σ-1 receptors, though specificity assays (e.g., radioligand binding with [³H]-DTG) are required for confirmation .
Q. How can researchers validate biological activity in cell-based assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
